N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves two-step reactions. In the first step, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives are obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone. Then, condensation of intermediates with different 2-aminopyridines gives the final compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. These reactions involve the use of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines .Scientific Research Applications
Antimicrobial and Antifungal Potential
The synthesis and evaluation of novel heterocyclic compounds incorporating sulfamoyl moiety, including derivatives similar to N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide, have demonstrated promising results as antimicrobial and antifungal agents. These compounds were synthesized through various reactions and tested in vitro, showing considerable antibacterial and antifungal activities (Darwish et al., 2014).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives, including molecules structurally related to this compound, have been utilized to construct novel Co(II) and Cu(II) coordination complexes. These complexes have been characterized by various spectroscopic methods and demonstrated significant antioxidant activity in vitro, indicating their potential in medicinal chemistry and as antioxidants (Chkirate et al., 2019).
Insecticidal Applications
Research on heterocyclic compounds incorporating a thiadiazole moiety has explored their use as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These studies highlight the potential of such compounds, including those structurally similar to this compound, in agricultural pest management (Fadda et al., 2017).
Synthesis and Antimicrobial Evaluation
The development of novel thiazolo[3,2-a]pyridine, pyrano[2,3-d]thiazole, and pyrano[2',3':4,5]thiazolo[3,2-a]pyridine derivatives using N-cyclohexyl-2-cyanoacetamide as a precursor demonstrates a method for synthesizing compounds with potential antimicrobial properties. These findings suggest the versatility of N-cyclohexyl-2-cyanoacetamide in generating biologically active compounds (Helal et al., 2010).
Mechanism of Action
Future Directions
The future directions for research on “N-cyclohexyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activity and potential applications. For example, similar compounds have been studied for their potential as selective COX-2 inhibitors .
Properties
IUPAC Name |
N-cyclohexyl-2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-14-8-10-17(11-9-14)26-20-18(12-22-26)15(2)24-25-21(20)28-13-19(27)23-16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWINAIAWBLSPIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NC4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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